molecular formula C14H19N3O B6644925 2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile

2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile

Cat. No.: B6644925
M. Wt: 245.32 g/mol
InChI Key: UOAUSTOLPFDCIB-UHFFFAOYSA-N
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Description

2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring substituted with a methoxy and methyl group, and a pyridine ring with a nitrile group.

Preparation Methods

The synthesis of 2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Substitution Reactions: Introduction of the methoxy and methyl groups on the piperidine ring.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperidine ring.

    Introduction of the Nitrile Group: The nitrile group is introduced through a substitution reaction on the pyridine ring.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. This can lead to changes in cellular functions and therapeutic effects .

Comparison with Similar Compounds

2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile can be compared with similar compounds such as:

    2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

    2-(3-Methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Properties

IUPAC Name

2-(3-methoxy-3-methylpiperidin-1-yl)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-11-5-6-12(9-15)13(16-11)17-8-4-7-14(2,10-17)18-3/h5-6H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAUSTOLPFDCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCCC(C2)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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